Methyl 3,4-bis(benzyloxy)benzoate
Description
Significance of Aromatic Esters in Contemporary Chemical Research
Aromatic esters are a class of organic compounds that have garnered considerable attention due to their diverse applications and unique properties. numberanalytics.com These compounds, characterized by an ester functional group attached to an aromatic ring, are integral to various sectors of the chemical industry. numberanalytics.com Their significance stems from their use as key intermediates in the synthesis of pharmaceuticals and agrochemicals, such as pesticides and herbicides. numberanalytics.comnumberanalytics.com
In the field of material science, aromatic esters are utilized in the production of high-performance polymers. numberanalytics.com For instance, the polymerization of certain aromatic esters can lead to the formation of polycarbonates, which have widespread applications in the automotive and aerospace industries. numberanalytics.com Furthermore, many aromatic esters are valued for their pleasant fragrances and are consequently used extensively in the perfume and flavor industries. numberanalytics.commedium.com The versatility of aromatic esters in chemical reactions, including hydrolysis, reduction, and Claisen condensation, further underscores their importance in synthetic organic chemistry. numberanalytics.com The development of novel catalytic reactions, such as the "ester dance reaction," aims to synthesize aromatic esters from low-cost starting materials under milder conditions, highlighting the continuous innovation in this field. waseda.jp
Positional Isomerism and Substituent Effects in Benzoate (B1203000) Esters
Positional isomerism is a type of structural isomerism where compounds have the same molecular formula and the same carbon skeleton but differ in the position of a functional group on the chain or ring. quora.comquora.comstudysmarter.co.uk In benzoate esters, the location of substituents on the benzene (B151609) ring can significantly influence the molecule's physical and chemical properties. nih.gov This includes effects on reactivity, acidity, and biological activity. nih.gov For example, the antibacterial activity of benzoic acid derivatives against E. coli is affected by the position of hydroxyl and methoxyl substituents on the benzoic ring. nih.gov
Scope and Research Trajectories for Methyl 3,4-bis(benzyloxy)benzoate
The primary research trajectory for this compound appears to be in the realm of organic synthesis, where it can serve as a valuable building block or intermediate. The synthesis of this compound itself has been described, starting from Methyl 3,4-dihydroxybenzoate and Benzyl (B1604629) chloride in the presence of potassium carbonate and potassium iodide in acetone (B3395972). chemicalbook.com This reaction proceeds via a Williamson ether synthesis to attach the two benzyl groups to the phenolic oxygens.
The presence of multiple functional groups—the ester and the two ether linkages—offers several possibilities for further chemical transformations. The benzyl groups are common protecting groups for hydroxyl functions in organic synthesis because they can be removed under relatively mild conditions, such as catalytic hydrogenation. This would unmask the dihydroxy functionality, making this compound a precursor to various catechol derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, further expanding its synthetic utility. numberanalytics.com
Given the importance of substituted aromatic compounds in medicinal chemistry and materials science, this compound represents a versatile scaffold for the synthesis of more complex target molecules. Its structural similarity to other researched benzyloxy-substituted benzoates, such as Methyl 3,4,5-tris(benzyloxy)benzoate and Methyl 3,5-bis(benzyloxy)benzoate, suggests its potential role in the development of new materials or biologically active compounds. nih.govnih.gov For example, polysaccharides containing uronic acid moieties, which are important in biology, can be synthesized from protected building blocks, and compounds like this compound could potentially be modified to serve in such synthetic routes. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 3,4-dihydroxybenzoate |
| Benzyl chloride |
| Potassium carbonate |
| Potassium iodide |
| Bisphenol A diacetate |
| Ibuprofen |
| Ethyl benzoate |
| Benzyl ethanoate |
| Methyl propyl ether |
| Isopropyl methyl ether |
| Propyl bromide |
| Isopropyl bromide |
| 2-methoxybenzoic ester |
| 3-bromo-2,6-dimethoxybenzoic ester |
| Ethyl p-bromo benzoate |
| Ethyl m-bromo benzoate |
| Ethyl 2-bromo benzoate |
| Phenyl benzoate |
| Methyl 3,4,5-tris(benzyloxy)benzoate |
| Methyl 3,5-bis(benzyloxy)benzoate |
| Methyl 4-(benzyloxy)benzoate |
| Methyl 3,4-bis(bromomethyl)benzoate |
| 2-Benzoylpyridine |
| 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione |
| 5-Bromo-3-methylbenzene-1,2-diamine |
| Copper (II) Chloride |
| Lithium bis(trimethylsilyl)amide |
| n-Butyllithium |
| Polyethylene glycol |
| 2-Aminobenzaldehyde |
| 1-(6-Methoxynaphthalen-2-yl)ethanol |
| Methyl p-tolyl sulfoxide |
| Diammonium hydrogen citrate |
| 3,3-Dimethylbutyryl chloride |
| 1-Iodocyclopentane |
| 2-Bromo-4-chloroaniline |
| Phenol, 4,4'-azobis |
| 1-(3-Bromo-4-methylphenyl)ethanone |
| 2-Chloropyridine-3,4-diamine |
| 2-Methoxy-6-nitrophenol |
| 5-Chloropyrido[3,4-b]pyrazine |
| Thioxanthen-9-one |
| 2-Bromo-1-Chloro-3-methoxybenzene |
| 5-Bromo-3-pyridinecarboxaldehyde |
| Azobenzene |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide |
| 2,2-Dimethylpropiophenone |
| 6-Methoxychroman-4-one |
| Methyl 3-amino-4-hydroxybenzoate |
| 4-Hydroxychalcone |
| Methyl 4-(methylamino)-3-nitrobenzoate |
| 2-(4-Methoxyphenoxy)propanoic acid |
| 5-Acetyl-2-hydroxybenzoic acid |
| 2-Ethyl-5-nitroaniline |
| 3-Methyl-6-nitro-1H-indazole |
| 1-Cyclohexyl-3-phenyl urea |
| 4-Amino-3-hydroxybenzoic acid |
Structure
2D Structure
Properties
IUPAC Name |
methyl 3,4-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYKXRFTRIYUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441593 | |
| Record name | Methyl 3,4-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54544-05-7 | |
| Record name | Methyl 3,4-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Methyl 3,4 Bis Benzyloxy Benzoate
Conventional Esterification Pathways
The synthesis of esters is a fundamental transformation in organic chemistry, and several conventional methods are applicable to the formation of benzoate (B1203000) esters like Methyl 3,4-bis(benzyloxy)benzoate. These methods include Fischer esterification, trans-esterification, and reactions involving acyl halides.
Fischer Esterification Modalities and Mechanistic Considerations
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. operachem.comorganic-chemistry.org It represents a direct and atom-economical approach to ester synthesis.
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. organic-chemistry.orgmasterorganicchemistry.com Each step in this process is reversible. masterorganicchemistry.com
RCOOH + R'OH ⇌ RCOOR' + H₂O
For the synthesis of this compound, the reaction would involve 3,4-bis(benzyloxy)benzoic acid and methanol (B129727) in the presence of an acid catalyst.
Given the reversible nature of Fischer esterification, strategies to shift the equilibrium towards the product side are crucial for achieving high yields. operachem.comorganic-chemistry.org Common approaches include:
Use of Excess Reactant: Employing a large excess of the alcohol (in this case, methanol) can drive the reaction forward according to Le Chatelier's principle. operachem.com Often, the alcohol itself can be used as the solvent. operachem.com
Removal of Water: The continuous removal of water as it is formed is another effective strategy. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or by using dehydrating agents such as molecular sieves. operachem.comorganic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has also been explored to accelerate esterification reactions, often leading to reduced reaction times and improved yields. usm.my
Trans-Esterification Processes in Benzoate Chemistry
Trans-esterification is a process where an existing ester is transformed into a different ester by reacting it with an alcohol in the presence of a catalyst. This method can be advantageous when the starting carboxylic acid is difficult to handle or when a specific ester is readily available.
For instance, a different alkyl benzoate could be converted to this compound by reacting it with methanol. Catalysts for trans-esterification can be either acidic or basic. Acid catalysts, similar to those used in Fischer esterification, activate the carbonyl group of the starting ester. Basic catalysts, such as sodium methoxide (B1231860), generate a nucleophilic alkoxide from the alcohol, which then attacks the ester.
Research has shown that catalysts like K₂HPO₄ can be efficient for trans-esterifications to produce methyl esters under mild conditions. organic-chemistry.org
Acyl Halide-Mediated Esterification Protocols
This method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, which then readily reacts with an alcohol to form the ester. This is not an equilibrium-controlled reaction and generally proceeds to completion.
The first step is the reaction of the carboxylic acid (3,4-bis(benzyloxy)benzoic acid) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. The highly reactive acyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield this compound.
Targeted Synthesis of this compound
A common and high-yielding targeted synthesis of this compound starts from Methyl 3,4-dihydroxybenzoate. chemicalbook.com This approach involves the protection of the hydroxyl groups of the starting material using benzyl (B1604629) chloride.
The reaction is typically carried out in a suitable solvent like acetone (B3395972), in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like potassium iodide (KI). chemicalbook.com The base deprotonates the phenolic hydroxyl groups, making them nucleophilic, and they then react with benzyl chloride in a Williamson ether synthesis fashion. The reaction is often heated to reflux to ensure complete conversion. chemicalbook.com A reported procedure using this method achieved a high yield of 97%. chemicalbook.com
Table 1: Reaction Parameters for the Synthesis of this compound from Methyl 3,4-dihydroxybenzoate chemicalbook.com
| Parameter | Value |
| Starting Material | Methyl 3,4-dihydroxybenzoate |
| Reagents | Benzyl chloride, Potassium carbonate (K₂CO₃), Potassium iodide (KI) |
| Solvent | Acetone |
| Reaction Time | 7 hours |
| Temperature | Reflux |
| Yield | 97% |
This method provides a direct and efficient route to this compound, starting from a readily available precursor. The product can be purified by recrystallization from a solvent like hexane (B92381). chemicalbook.com
Alkylation of Dihydroxybenzoate Precursors
A principal strategy for synthesizing this compound is the alkylation of a dihydroxybenzoate precursor, which involves introducing benzyl groups to the hydroxyl functionalities.
Reaction of Methyl 3,4-dihydroxybenzoate with Benzyl Halides
The most direct synthesis involves the reaction of Methyl 3,4-dihydroxybenzoate with a benzyl halide, typically benzyl chloride or benzyl bromide. chemicalbook.com In this Williamson ether synthesis-type reaction, the hydroxyl groups of the catechol-derived precursor act as nucleophiles, attacking the electrophilic benzylic carbon of the benzyl halide to form an ether linkage.
A common procedure involves dissolving Methyl 3,4-dihydroxybenzoate in a suitable solvent, such as acetone, in the presence of a base. chemicalbook.com Benzyl chloride is then added to the suspension. The reaction proceeds, often with heating, to drive the substitution. The general reaction is as follows:
Methyl 3,4-dihydroxybenzoate + 2 Benzyl Halide → this compound + 2 Salt
This method is effective for producing the target compound, with reported yields being quite high, in some cases reaching up to 97% after purification. chemicalbook.com
Optimization of Alkylation Conditions (e.g., Base, Solvent, Temperature)
The efficiency of the alkylation reaction is highly dependent on the chosen conditions. Optimization of parameters such as the base, solvent, and temperature is crucial for maximizing yield and minimizing side products.
Base: A base is required to deprotonate the phenolic hydroxyl groups of the Methyl 3,4-dihydroxybenzoate, thereby activating them for nucleophilic attack. Potassium carbonate (K₂CO₃) is a frequently used base for this purpose. chemicalbook.com It is a mild, inexpensive base that is effective in promoting the reaction. The amount of base used is typically in molar excess to ensure complete deprotonation of both hydroxyl groups.
Solvent: Acetone is a commonly employed solvent for this reaction. chemicalbook.com Its polarity is suitable for dissolving the reactants, and its boiling point allows for the reaction to be conducted at reflux temperature to increase the reaction rate.
Temperature: The reaction is often carried out at an elevated temperature. Refluxing the reaction mixture for several hours (e.g., 7 hours) is a common practice to ensure the reaction goes to completion. chemicalbook.com The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). chemicalbook.com
Catalyst/Additive: In some procedures, an additive like potassium iodide (KI) is used. chemicalbook.com The iodide ion can participate in a Finkelstein-type reaction with benzyl chloride to form the more reactive benzyl iodide in situ, which can accelerate the rate of alkylation.
The following table summarizes a typical set of optimized conditions for this alkylation reaction.
| Parameter | Condition | Purpose |
| Precursor | Methyl 3,4-dihydroxybenzoate | Starting material with hydroxyl groups to be alkylated. |
| Reagent | Benzyl Chloride (BnCl) | Source of the benzyl groups. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl groups. |
| Additive | Potassium Iodide (KI) | Catalyzes the reaction by forming a more reactive halide. |
| Solvent | Acetone | Provides a medium for the reaction. |
| Temperature | Reflux | Increases the rate of reaction. |
| Time | 7 hours | Duration to ensure completion. |
Alternative Precursor Integration for Benzoate Ester Formation
An alternative synthetic approach involves forming the benzoate ester after the benzylation of the hydroxyl groups. This strategy starts with 3,4-dihydroxybenzoic acid, which is first benzylated to form 3,4-bis(benzyloxy)benzoic acid. This intermediate is then esterified with methanol to yield the final product, this compound. This two-step process allows for the separation of the benzylation and esterification steps.
Catalytic Systems in Benzoate Ester Synthesis
Catalysis plays a significant role in the synthesis of benzoate esters, offering pathways that can be more efficient and environmentally benign than traditional stoichiometric methods.
Organometallic Catalysis (e.g., Tin(II) Compounds, Titanium Catalysts)
Organometallic catalysts are effective in promoting esterification reactions. While specific examples for this compound are not extensively detailed, the principles of organometallic catalysis in benzoate ester synthesis are well-established. For instance, solid acid catalysts comprising zirconium and titanium have been studied for the synthesis of various methyl benzoate compounds. mdpi.com These catalysts function as Lewis acids, activating the carboxylic acid for nucleophilic attack by the alcohol. mdpi.com A proposed mechanism involves the coordination of the catalyst to the carboxylate, followed by proton transfer to activate the carbonyl group for attack by methanol. mdpi.com
The use of a Zr/Ti solid acid catalyst for the esterification of benzoic acid with methanol has been reported, demonstrating the potential of such systems. mdpi.com These solid acid catalysts have the advantage of being recoverable and reusable, which is economically and environmentally beneficial. mdpi.com
Heterogeneous Catalysis via Ion-Exchange Resins
Heterogeneous catalysis using ion-exchange resins presents a green alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. dergipark.org.trresearchgate.net Strong acid ion-exchange resins, which are polymeric materials containing sulfonic acid groups, can effectively catalyze the esterification of carboxylic acids with alcohols. researchgate.netsamyangtrilite.com
The key advantages of using ion-exchange resins include:
Ease of Separation: As solid catalysts, they can be easily removed from the reaction mixture by simple filtration. ripublication.com
Reusability: The resins can often be regenerated and reused for multiple reaction cycles, reducing waste and cost. researchgate.net
Reduced Corrosion: Compared to mineral acids, they are less corrosive to the reaction equipment. samyangtrilite.com
High Selectivity: They can lead to fewer by-products. samyangtrilite.com
A limitation of many ion-exchange resins is their thermal stability, with typical operating temperatures below 120°C. ripublication.com However, specialized resins are available that can withstand higher temperatures. The reaction is typically carried out by heating the carboxylic acid and alcohol in the presence of the resin. The efficiency of the reaction can be influenced by factors such as catalyst loading, temperature, and the molar ratio of the reactants. dergipark.org.trresearchgate.net
Innovative Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of novel methodologies that offer considerable advantages over conventional practices. These innovative approaches are characterized by their efficiency, reduced reaction times, and adherence to environmentally conscious principles.
Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes the phenomenon of acoustic cavitation, where the formation, growth, and implosive collapse of bubbles in a liquid create localized hot spots with extremely high temperatures and pressures. mdpi.comresearchgate.net This process enhances mass transfer and increases the reactivity of chemical species. researchgate.net
The application of ultrasound has been shown to be beneficial in the synthesis of various esters, often leading to shorter reaction times and higher yields under milder conditions. researchgate.net For instance, the synthesis of related benzyloxy derivatives has been successfully achieved using ultrasonic irradiation, demonstrating the potential of this technology for the synthesis of this compound. researchgate.netsciforum.net In a typical procedure, the reaction of Methyl 3,4-dihydroxybenzoate with benzyl chloride, in the presence of a base like potassium carbonate and a suitable solvent, can be significantly expedited by sonication. researchgate.netchemicalbook.com
Table 1: Comparison of Conventional and Postulated Ultrasound-Assisted Synthesis of this compound
| Parameter | Conventional Method | Ultrasound-Assisted Method (Postulated) |
| Starting Materials | Methyl 3,4-dihydroxybenzoate, Benzyl chloride | Methyl 3,4-dihydroxybenzoate, Benzyl chloride |
| Catalyst/Base | Potassium carbonate | Potassium carbonate |
| Solvent | Acetone | Acetone or other suitable solvent |
| Energy Source | Conventional Heating (Reflux) | Ultrasonic Irradiation |
| Reaction Time | Several hours chemicalbook.com | Significantly reduced (minutes to a few hours) nih.gov |
| Yield | High chemicalbook.com | Potentially higher yield nih.gov |
| Conditions | Reflux temperature chemicalbook.com | Ambient or slightly elevated temperature |
This table presents a postulated comparison based on typical outcomes of UAOS in similar reactions.
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. beilstein-journals.org The synthesis of this compound can be made more sustainable by considering several of these principles.
One key aspect is the use of greener solvents. While acetone is commonly used in the conventional synthesis, exploring alternative, more environmentally friendly solvents or even solvent-free reaction conditions can significantly reduce the environmental footprint of the process. chemicalbook.comsci-hub.se Enzymatic catalysis in a solvent-free system is one such approach that has been successfully applied to the synthesis of other benzyl esters. sci-hub.seresearchgate.netunife.it
The choice of catalyst is also crucial. While potassium carbonate is effective, the development of recyclable solid catalysts could simplify product purification and reduce waste. google.com Furthermore, energy efficiency is a cornerstone of green chemistry. beilstein-journals.org Both ultrasound-assisted synthesis and microwave irradiation are energy-efficient techniques that can dramatically reduce reaction times and, consequently, energy consumption compared to conventional heating methods. mdpi.com
The atom economy of the reaction can also be improved by carefully selecting the starting materials and reaction conditions to minimize the formation of by-products. The use of highly efficient catalytic systems can contribute to a higher atom economy by ensuring that a greater proportion of the atoms from the reactants are incorporated into the desired product.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize by-products. |
| Atom Economy | Utilizing catalytic methods that lead to high conversion of reactants to the desired product. |
| Use of Safer Solvents | Replacing traditional organic solvents with greener alternatives or adopting solvent-free conditions. sci-hub.se |
| Energy Efficiency | Employing energy-efficient methods like ultrasound or microwave irradiation instead of conventional heating. mdpi.com |
| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |
| Catalysis | Employing recyclable catalysts to reduce waste and simplify purification. google.com |
Chemical Transformations and Derivatization of Methyl 3,4 Bis Benzyloxy Benzoate
Hydrolytic De-esterification Processes
The ester group of methyl 3,4-bis(benzyloxy)benzoate can be readily cleaved through hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid or its carboxylate salt.
Acid-catalyzed hydrolysis represents a common method for the conversion of this compound to 3,4-bis(benzyloxy)benzoic acid. This reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous or mixed aqueous-organic solvent system. chemicalbook.com The process involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent elimination of methanol (B129727) yields the desired carboxylic acid.
A typical laboratory procedure involves refluxing the methyl ester with a solution of hydrochloric acid. chemspider.com After the reaction is complete, the mixture is cooled, leading to the precipitation of the solid 3,4-bis(benzyloxy)benzoic acid, which can then be isolated by filtration. chemicalbook.com
Table 1: Reaction Conditions for Acid-Mediated Hydrolysis
| Reagent | Solvent | Temperature | Yield | Reference |
| Hydrochloric Acid | Water/Methanol | Reflux | ~95% | chemspider.com |
Note: Yields can vary based on specific reaction conditions and scale.
Base-promoted hydrolysis, or saponification, is another effective method for de-esterifying this compound. This process involves heating the ester with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent like methanol, ethanol, or a mixture of dioxane and methanol. chemicalbook.comrsc.org The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, forming the carboxylate salt.
In a representative procedure, this compound is heated with a solution of potassium hydroxide in a mixture of 1,4-dioxane (B91453) and methanol. chemicalbook.com Upon completion of the reaction, the mixture is cooled and acidified with a strong acid, such as 6 M HCl, to a pH of 1. chemicalbook.com This protonates the carboxylate salt, causing the precipitation of 3,4-bis(benzyloxy)benzoic acid, which is then collected by filtration and purified. chemicalbook.com
Table 2: Reaction Conditions for Base-Promoted Saponification
| Reagent | Solvent | Temperature | Yield | Reference |
| Potassium Hydroxide | 1,4-Dioxane/Methanol | 85 °C | 79% | chemicalbook.com |
| Potassium Hydroxide | Ethanol | Reflux | 89% | nih.gov |
| Sodium Hydroxide | Water/Methanol | Reflux | High | chemspider.com |
Note: Yields can vary based on specific reaction conditions and scale.
Reductive Modifications of the Ester Group
The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and the reaction conditions.
Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester group of this compound to a primary alcohol, yielding (3,4-bis(benzyloxy)phenyl)methanol. doubtnut.comkhanacademy.org LiAlH₄ is a powerful and non-selective reducing agent that readily converts esters to alcohols. harvard.edu The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
The mechanism involves the delivery of a hydride ion to the carbonyl carbon, followed by the coordination of the aluminum to the carbonyl oxygen. This process occurs twice, with an aldehyde intermediate being formed and subsequently reduced to the primary alcohol. khanacademy.org A subsequent workup with water is necessary to quench the reaction and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol. khanacademy.org
Table 3: Conditions for Reduction to Primary Alcohol
| Reagent | Solvent | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | (3,4-bis(benzyloxy)phenyl)methanol | doubtnut.comkhanacademy.org |
The selective reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive and sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. chemistrysteps.commasterorganicchemistry.comwikipedia.org The reaction is typically carried out at low temperatures, such as -78 °C (the temperature of a dry ice/acetone (B3395972) bath), to stabilize the tetrahedral intermediate and prevent the elimination of the alkoxy group, which would lead to the formation of the alcohol. chemistrysteps.commasterorganicchemistry.com
The bulky isobutyl groups of DIBAL-H also play a role in preventing a second hydride addition. chemistrysteps.com The reaction is quenched at low temperature, and subsequent hydrolysis under acidic conditions yields the desired aldehyde, 3,4-bis(benzyloxy)benzaldehyde. chemistrysteps.com Careful control of the stoichiometry (using only one equivalent of DIBAL-H) and temperature is crucial for the success of this selective reduction. masterorganicchemistry.com
Table 4: Conditions for Selective Reduction to Aldehyde
| Reagent | Solvent | Temperature | Product | Reference |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343) or Dichloromethane | -78 °C | 3,4-bis(benzyloxy)benzaldehyde | chemistrysteps.commasterorganicchemistry.comwikipedia.org |
Aminolysis Reactions for Amide Functionalization
Aminolysis is the process of converting an ester into an amide by reacting it with an amine. This reaction typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The reaction between a carboxylic acid and an amine to form an amide is a classic transformation. youtube.com While direct aminolysis of this compound is plausible, a more common route involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.
The reaction of 3,4-bis(benzyloxy)benzoic acid with an amine, such as methylamine, would proceed via a condensation reaction, eliminating water to form the corresponding N-methyl-3,4-bis(benzyloxy)benzamide. youtube.com This two-step approach (hydrolysis then amidation) often provides better yields and is more general than direct aminolysis of the ester.
Table 5: Conceptual Aminolysis and Amidation
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| This compound | Amine (e.g., Methylamine) | N-substituted-3,4-bis(benzyloxy)benzamide | Aminolysis | youtube.com |
| 3,4-bis(benzyloxy)benzoic acid | Amine (e.g., Methylamine) | N-substituted-3,4-bis(benzyloxy)benzamide | Amidation (Condensation) | youtube.com |
Aromatic Ring Functionalization and Diversification
The aromatic core of this compound is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. The substitution pattern is governed by the electronic effects of the existing substituents: the two electron-donating benzyloxy groups and the electron-withdrawing methyl ester group.
Regioselective Halogenation (e.g., Fluorination)
The introduction of halogen atoms onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The positions ortho and para to the activating benzyloxy groups are the most electron-rich and therefore the most susceptible to electrophilic attack. The methyl ester group is a meta-director and deactivates the ring, but the activating effect of the two benzyloxy groups is dominant. Therefore, halogenation is expected to occur regioselectively at the positions ortho to the benzyloxy groups, namely C2 and C5, with the C5 position being sterically more accessible.
While specific studies on the direct fluorination of this compound are not extensively documented, methods for fluorinating similar aromatic compounds can be applied. Electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine atoms onto electron-rich aromatic rings. Alternatively, nucleophilic fluorination methods, such as using diethylaminosulfur trifluoride (DAST), could be employed on a precursor molecule where a hydroxyl group is present at the desired position. soton.ac.uk The synthesis of related compounds like methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate often involves starting with already fluorinated precursors to ensure regiochemical control.
Introduction of Diverse Aromatic Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and introducing a wide array of substituents onto an aromatic ring. nih.gov To utilize this methodology, a halogenated derivative of this compound, for instance, a bromo- or iodo-substituted analog, must first be prepared as described in the previous section.
The Suzuki-Miyaura reaction involves the coupling of this organohalide with an organoboron compound, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules. nih.gov Through this method, various alkyl, alkenyl, aryl, and heteroaryl groups can be introduced at the halogenated position, leading to a significant diversification of the original molecular structure. nih.govbeilstein-journals.org
Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 (Halogenated Benzoate) | Reactant 2 (Organoboron Reagent) | Catalyst | Base | Potential Product |
| Methyl 5-bromo-3,4-bis(benzyloxy)benzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 5-phenyl-3,4-bis(benzyloxy)benzoate |
| Methyl 2-bromo-3,4-bis(benzyloxy)benzoate | Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Methyl 2-vinyl-3,4-bis(benzyloxy)benzoate |
Electrophilic Aromatic Substitution Strategies
Beyond halogenation, other electrophilic aromatic substitution reactions can be employed to functionalize the aromatic ring of this compound. Common examples include nitration and sulfonation. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. mnstate.edu
The two benzyloxy groups at positions 3 and 4 are strong activating groups and direct incoming electrophiles to the ortho and para positions. The methyl ester at position 1 is a deactivating group and directs to the meta position. The positions ortho to the benzyloxy groups (C2 and C5) and the position para to the 3-benzyloxy group (C6, which is also ortho to the 4-benzyloxy group) are activated. However, the C5 position is meta to the deactivating ester group. The C2 position is ortho to the 3-benzyloxy group. Therefore, electrophilic substitution is most likely to occur at the C2 and C5 positions, which are activated by the adjacent alkoxy groups. rsc.org
For instance, in the nitration of methyl benzoate (B1203000), the nitro group is directed to the meta position due to the deactivating ester group. rsc.orgaiinmr.com However, in this compound, the powerful activating nature of the benzyloxy groups will override the directing effect of the ester, leading to substitution at the activated positions. The reaction of nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com
Benzylic Protecting Group Chemistry
The benzyl (B1604629) groups in this compound serve as protecting groups for the hydroxyl functionalities of the parent catechol structure, methyl 3,4-dihydroxybenzoate.
Deprotection Methodologies for Benzyloxy Groups
The removal of benzyl ether protecting groups is a common transformation in organic synthesis. A variety of methods are available to cleave the benzyl C-O bond, with the choice of method depending on the presence of other functional groups in the molecule. organic-chemistry.org
The most common method for benzyl ether deprotection is catalytic hydrogenolysis. libretexts.orgjk-sci.com This typically involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). jk-sci.com This method is generally clean and high-yielding, producing the deprotected alcohol and toluene as a byproduct. organic-chemistry.org Alternative hydrogen sources, such as 1,4-cyclohexadiene, can be used in a process called transfer hydrogenolysis, which can be advantageous when other reducible functional groups are present. organic-chemistry.orgjk-sci.com
Other deprotection strategies include the use of strong acids, although this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Oxidative cleavage is another option. For example, p-methoxybenzyl (PMB) ethers, a related protecting group, can be cleaved using oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org Tin(IV) chloride has also been shown to selectively cleave benzyl esters. dal.ca
Table 2: Selected Deprotection Methods for Benzyl Ethers
| Method | Reagents and Conditions | Products | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or MeOH | Alcohol, Toluene | jk-sci.com |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Alcohol, Toluene | organic-chemistry.org |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Alcohol | organic-chemistry.org |
| Acidic Cleavage | Strong acids (e.g., HBr, HI) | Alcohol, Benzyl Halide | organic-chemistry.org |
Role of Benzyloxy Groups as Stable Protecting Entities
Benzyl groups are widely used in organic synthesis as robust protecting groups for alcohols. wikipedia.org Their stability under a wide range of reaction conditions makes them particularly useful in multi-step syntheses where other functional groups need to be manipulated without affecting the protected hydroxyls. organic-chemistry.orgwikipedia.org
Benzyl ethers are stable to many acidic and basic conditions, as well as to a variety of nucleophilic and electrophilic reagents. organic-chemistry.org They are generally resistant to hydrolysis, many oxidizing agents, and reducing agents like lithium aluminum hydride and sodium borohydride. organic-chemistry.org This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule while the hydroxyl groups remain protected. The installation of the benzyl group itself can be achieved under basic (Williamson ether synthesis) or acidic conditions. organic-chemistry.org While their stability is a key advantage, the conditions required for their removal, such as catalytic hydrogenation, are relatively harsh, which must be considered during synthetic planning. wikipedia.org
Analytical Spectroscopic and Chromatographic Characterization of Methyl 3,4 Bis Benzyloxy Benzoate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy is a fundamental technique for identifying the structure of proton-containing compounds. In the case of Methyl 3,4-bis(benzyloxy)benzoate, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule.
For this compound, the aromatic protons on the benzoate (B1203000) ring and the benzyloxy groups typically appear as a complex multiplet in the range of δ 7.15-7.56 ppm. The two singlet signals for the benzylic methylene (B1212753) protons (CH₂) are observed at approximately δ 5.18 and δ 5.22 ppm. The methyl ester protons (OCH₃) would also present a characteristic singlet signal. chemicalbook.com
The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents on the aromatic rings. For instance, in analogues like methyl 3-nitrobenzoate, the strong electron-withdrawing nitro group enhances the deshielding effect on the aromatic protons compared to methyl benzoate. aiinmr.com Similarly, the position of substituents on the benzoate ring in various isomers, such as Methyl 3,4,5-tris(benzyloxy)benzoate, will lead to different chemical shifts and splitting patterns in their respective ¹H NMR spectra. chemicalbook.com
Table 1: ¹H NMR Data for this compound and its Analogues
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| This compound | DMSO-d₆ | 7.56-7.15 (m, 13H), 5.22 (s, 2H), 5.18 (s, 2H) chemicalbook.com |
| Methyl 3-methoxybenzoate | CDCl₃ | 7.65 (d, J = 8.0 Hz, 1H), 7.57 (d, J = 4.0 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 7.11 (dd, J = 8.0, 2.0 Hz, 1H), 3.93 (s, 3H), 3.87 (s, 3H) rsc.org |
| Methyl 4-methoxybenzoate | CDCl₃ | 8.01 (d, J = 8.8 Hz, 2H), 6.93 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H), 3.87 (s, 3H) rsc.org |
| Methyl 3,4,5-trimethoxybenzoate | CDCl₃ | 7.31 (s, 2H), 3.92 (s, 12H) rsc.org |
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
For this compound, the ¹³C NMR spectrum in DMSO-d₆ shows signals for the carbonyl carbon of the ester group at δ 166.88 ppm. The aromatic carbons of the benzoate ring and the benzyloxy groups resonate in the range of δ 112.97-151.94 ppm. The benzylic methylene carbons (CH₂) appear at δ 69.73 and δ 69.87 ppm. chemicalbook.com The symmetry of the molecule can also be deduced from the number of signals in the ¹³C NMR spectrum. For example, the symmetry in methyl benzoate results in four signals for the six carbons of the benzyl (B1604629) ring. aiinmr.com
Table 2: ¹³C NMR Data for this compound
| Carbon Type | Solvent | Chemical Shift (δ ppm) |
| C=O | DMSO-d₆ | 166.88 chemicalbook.com |
| Aromatic C | DMSO-d₆ | 151.94, 147.50, 136.93, 136.62, 128.36, 128.30, 127.82, 127.71, 127.46, 127.34, 123.36, 123.22, 114.43, 112.97 chemicalbook.com |
| O-CH₂ | DMSO-d₆ | 69.87, 69.73 chemicalbook.com |
For more complex analogues or to unambiguously assign all signals, advanced NMR techniques are employed.
¹⁹F NMR Spectroscopy : This technique is particularly useful for the structural elucidation of fluorinated analogues. rsc.org The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it a powerful tool for studying fluorinated molecules, even in complex mixtures. rsc.orgnih.gov For instance, the introduction of a fluorine atom into a benzoate derivative would yield a distinct signal in the ¹⁹F NMR spectrum, providing valuable structural information. beilstein-journals.org
2D NMR Spectroscopy : Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for determining the complete three-dimensional structure and connectivity of complex molecules.
NOESY experiments reveal through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation. unimi.itipb.pt For example, NOESY can be used to confirm the spatial relationship between different parts of a molecule, such as the proximity of benzylic protons to specific aromatic protons. mdpi.com
HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals. ipb.pt This is particularly useful in crowded spectral regions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For this compound (C₂₂H₂₀O₄), the calculated exact mass is 348.1362 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. sigmaaldrich.com This technique is also invaluable for characterizing reaction products and identifying unknown compounds in a mixture. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adduct ions, allowing for the determination of the molecular weight of the analyte. scispace.com For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated form [C₂₂H₂₀O₄+H]⁺ at m/z 349.1434. This technique is widely used for the characterization of a broad range of organic compounds and their reaction products. unimi.itscispace.com
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, specific bonds and their vibrational modes can be identified, providing a molecular fingerprint of the compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the structure of this compound by identifying its key functional groups. The presence of an aromatic ester is characterized by a "Rule of Three," which includes three intense peaks corresponding to the C=O stretch, the C-C-O stretch, and the O-C-C stretch. spectroscopyonline.comspectroscopyonline.com For aromatic esters like this compound, the carbonyl (C=O) stretching vibration typically appears at a lower frequency (1730-1715 cm⁻¹) compared to saturated esters, due to conjugation with the aromatic ring. libretexts.orgorgchemboulder.com The C-C-O stretch is generally observed between 1310 and 1250 cm⁻¹, while the O-C-C stretch is found in the 1130 to 1100 cm⁻¹ range. spectroscopyonline.com
In addition to the ester group, the FT-IR spectrum of this compound would also show characteristic absorptions for the aromatic rings and the ether linkages of the benzyloxy groups. Aromatic compounds typically exhibit weak C-H stretching absorptions around 3030 cm⁻¹, along with a series of absorptions in the 1660 to 2000 cm⁻¹ and 1450 to 1600 cm⁻¹ regions due to complex ring vibrations. pressbooks.pub The presence of ether linkages (C-O-C) from the benzyloxy groups would contribute to the complex pattern in the fingerprint region, generally between 1300 and 1000 cm⁻¹. orgchemboulder.com
The table below summarizes the expected FT-IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |
| Aromatic Ester | C=O Stretch | 1715 - 1730 libretexts.orgorgchemboulder.com |
| Aromatic Ester | C-C-O Stretch | 1250 - 1310 spectroscopyonline.com |
| Aromatic Ester | O-C-C Stretch | 1100 - 1130 spectroscopyonline.com |
| Aromatic Ring | C-H Stretch | ~3030 pressbooks.pub |
| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 pressbooks.pub |
| Ether | C-O-C Stretch | 1000 - 1300 orgchemboulder.com |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for monitoring the progress of chemical reactions, separating desired products from reaction mixtures, and assessing the purity of the final compound.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the synthesis of this compound. libretexts.orgitwreagents.com In a typical setup, the reaction mixture is spotted on a TLC plate alongside the starting materials. rochester.edu The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. libretexts.org For instance, in the synthesis of this compound from methyl 3,4-dihydroxybenzoate and benzyl chloride, TLC can confirm the full conversion of the starting material. chemicalbook.com
The choice of the mobile phase, or eluent, is critical for achieving good separation of the spots on the TLC plate. A common mobile phase for aromatic esters is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol. sigmaaldrich.comucd.ie The polarity of the compounds determines how far they travel up the plate; less polar compounds generally have a higher retention factor (Rf) and move further up the plate. rsc.org Visualization of the spots is often achieved using a UV lamp, as aromatic compounds are typically UV-active. ucd.iersc.org
A "cospot," where the reaction mixture is spotted on top of the starting material, is a useful technique to confirm if the starting material has been completely consumed, especially when the Rf values of the reactant and product are similar. rochester.edu
Column chromatography, particularly flash chromatography, is a standard and efficient method for purifying this compound from crude reaction mixtures. phenomenex.comamazonaws.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. magritek.com The crude product is loaded onto the top of a column packed with silica gel, and a solvent or solvent mixture is passed through the column to elute the components. acs.org
For the purification of this compound, a gradient of solvents is often employed, starting with a less polar eluent and gradually increasing the polarity. For example, a mixture of hexane and ethyl acetate is commonly used, with the proportion of ethyl acetate being increased over time. chemicalbook.comrsc.org Fractions are collected as the solvent passes through the column, and these are typically analyzed by TLC to identify which fractions contain the pure product. magritek.com The fractions containing the pure compound are then combined and the solvent is evaporated to yield the purified this compound. umich.edu This method has been successfully used to purify this compound and its analogues. nih.govnih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). This method provides a fundamental validation of the compound's identity and purity. researchgate.net For this compound (C₂₂H₂₀O₄), the theoretical elemental composition can be calculated and compared with the experimental values obtained from elemental analysis. A close agreement between the calculated and found values provides strong evidence for the proposed molecular formula.
The table below shows the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 22 | 264.242 | 75.84% |
| Hydrogen | H | 1.008 | 20 | 20.16 | 5.79% |
| Oxygen | O | 15.999 | 4 | 63.996 | 18.37% |
| Total | 348.398 | 100.00% |
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Methyl 3,4-bis(benzyloxy)benzoate, DFT calculations provide key insights into its geometry, stability, and reactivity. While specific peer-reviewed DFT analyses on this exact molecule are not prevalent in the literature, its fundamental properties have been computed and are available through chemical databases. sigmaaldrich.com These properties offer a baseline for understanding its molecular characteristics.
DFT can also be used to determine reactive sites by calculating parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). For instance, in studies of similar benzoate (B1203000) derivatives, DFT has been used to calculate the HOMO-LUMO energy gap, which is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For example, a DFT study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate revealed a HOMO-LUMO energy gap of 3.17 eV, providing a quantitative measure of its electronic properties.
Table 1: Computed Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₄ |
| Molecular Weight | 348.39 g/mol chemicalbook.com |
| Exact Mass | 348.13615911 g/mol nih.gov |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 44.8 Ų |
| Complexity | 412 |
| XLogP3 | 4.7 |
| Data sourced from chem960.com nih.gov |
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and intermolecular interactions. For a molecule like this compound, with eight rotatable bonds, MD simulations can explore the vast conformational space to identify low-energy, stable conformations. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanism of chemical reactions at a molecular level is crucial for optimizing synthesis and designing new chemical transformations. Computational chemistry, particularly DFT, allows for the theoretical elucidation of reaction pathways, including the identification of transition states and the calculation of activation energies.
The synthesis of this compound typically involves the reaction of Methyl 3,4-dihydroxybenzoate with benzyl (B1604629) chloride in the presence of a base like potassium carbonate. chemicalbook.com A theoretical study of this Williamson ether synthesis-type reaction would involve mapping the potential energy surface for the nucleophilic attack of the deprotonated hydroxyl groups on the benzyl chloride. DFT calculations could model the structures of the reactants, intermediates, transition states, and products. This approach has been successfully applied to understand the mechanistic details of similar reactions, such as the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, where DFT was used to determine that the reaction proceeds through a stable enamine form stabilized by intramolecular hydrogen bonds. researchgate.net Such a study on this compound would clarify the stepwise nature of the benzylation and the energetics involved in forming the final product.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
In silico modeling plays a pivotal role in modern drug discovery by predicting the biological activity of compounds based on their chemical structure, thereby guiding the synthesis of more potent and selective analogues. Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity.
For this compound, the key structural features include the central benzoate core, the methyl ester group, and the two benzyloxy substituents at the 3 and 4 positions. SAR studies on related benzoate derivatives often reveal critical insights. For instance, the benzyloxy groups are known to influence pharmacokinetic properties and can participate in hydrophobic and π-stacking interactions within protein binding sites. nih.gov In studies on DPP-4 inhibitors, modifications to a benzoic acid moiety were systematically explored to enhance potency, leading to the identification of compounds with low nanomolar activity. nih.gov Similarly, SAR studies on Keap1-Nrf2 protein-protein interaction inhibitors showed that the addition of O-linked fragments to a benzene (B151609) core could significantly boost binding affinity. researchgate.net These examples underscore how systematic in silico modifications to the structure of this compound could be used to predict its potential as a bioactive agent.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in predicting ligand-target interactions and binding affinity.
While specific docking studies featuring this compound as the ligand are not prominent, the extensive literature on docking of similar benzoate and benzyloxy-containing compounds provides a strong framework for understanding its potential interactions. For example, docking studies of various benzoic acid derivatives against the SARS-CoV-2 main protease have shown that hydroxyl and other functional groups can form key hydrogen bonds and hydrophilic interactions within the active site. nih.gov The benzyloxy groups of this compound could engage in significant hydrophobic interactions with nonpolar residues in a protein's binding pocket, which is often a crucial factor for binding affinity. nih.gov Docking studies on benzyloxy-4-oxopyridin benzoate derivatives identified effective hydrophobic interactions with the heme sheet, correlating with their antimalarial activity. nih.gov These studies suggest that this compound could be docked into various enzyme active sites to explore its potential as an inhibitor.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. QSAR models are built by correlating physicochemical or structural descriptors of molecules with their observed activity.
Developing a QSAR model for a series of analogues of this compound would involve synthesizing or computationally generating a set of related compounds with variations in substituents on the phenyl rings or modifications to the ester group. For each compound, a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties, and topological indices) would be calculated. These descriptors would then be statistically correlated with experimentally determined biological activity.
Studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) have successfully used QSAR to reveal that inhibitory activity increases with hydrophobicity, molar refractivity, and aromaticity. Such models provide predictive power, allowing researchers to estimate the activity of new, unsynthesized compounds and to prioritize the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.
Applications in Medicinal Chemistry and Biological Sciences
Role as a Precursor in Pharmacologically Active Compounds
Methyl 3,4-bis(benzyloxy)benzoate is a valuable starting material for the multi-step synthesis of complex organic molecules with diverse biological activities. Its utility stems from the ability to introduce a dihydroxy-substituted phenyl ring, a common motif in many bioactive natural products and synthetic drugs.
Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are known for their wide range of biological activities, including anti-inflammatory and antioxidant properties. google.com The synthesis of gallic acid amides often begins with a protected form of gallic acid to prevent unwanted side reactions. A common strategy involves the use of 3,4,5-tris(benzyloxy)benzoic acid, which is subsequently coupled with various amines. google.comresearchgate.net
Similarly, this compound can be hydrolyzed to its corresponding carboxylic acid, 3,4-bis(benzyloxy)benzoic acid. This acid can then be activated and coupled with a variety of amines or amino acid esters to form amide bonds. researchgate.net The final step involves the removal of the benzyl (B1604629) protecting groups, typically through catalytic hydrogenation, to yield the desired dihydroxy- or trihydroxy-substituted benzamides. For instance, the synthesis of 3,4,5-trihydroxybenzamides commences with the formation of 3,4,5-tris(benzyloxy)benzoic acid amides, which are then debenzylated. google.com
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Protected precursor |
| 3,4-bis(Benzyloxy)benzoic acid | Hydrolyzed intermediate for amide coupling |
| Gallic Acid | Target bioactive compound core |
Influenza neuraminidase inhibitors are a critical class of antiviral drugs used to treat influenza infections. acs.orgresearchgate.net Marketed drugs like Zanamivir and Oseltamivir (B103847) phosphate (B84403) are cornerstones of influenza therapy. acs.org The synthesis of these complex molecules is a significant focus of medicinal chemistry. acs.org While substituted aromatic moieties are common in drug development, a direct synthetic route to prominent neuraminidase inhibitors starting from this compound is not extensively documented in scientific literature. The established syntheses of drugs like oseltamivir typically commence from precursors such as shikimic acid or quinic acid. researchgate.net
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's and neuroinflammatory disorders. nih.gov Consequently, the development of selective DYRK1A inhibitors is an active area of research. mdpi.com Many DYRK1A inhibitors feature heterocyclic scaffolds such as benzothiazoles. bas.bg The design of these inhibitors often involves modifying substituents on the core structure to enhance potency and selectivity. nih.gov
The 3,4-dihydroxyphenyl (catechol) moiety, which can be unmasked from this compound, represents a key structural element that can be incorporated into potential DYRK1A inhibitors. The benzyloxy groups in the precursor can facilitate specific polar interactions within the kinase's binding pocket. nih.gov Although direct synthesis from this compound is not explicitly detailed, its structural components are relevant to the design of new inhibitors.
The search for new and effective antimalarial drugs is a global health priority. Research has shown that derivatives of benzyloxy-4-oxopyridin benzoate (B1203000) exhibit antimalarial properties. frontiersin.orgmedcraveonline.com In the synthesis of these compounds, a benzyloxy-protected benzoic acid derivative is a key intermediate. For example, 3-(benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one can be reacted with various benzoyl chloride derivatives to produce the final active compounds. medcraveonline.com This highlights the utility of precursors like this compound, which after hydrolysis to the corresponding acid chloride, can be used to introduce the desired substituted benzoate moiety. Furthermore, polyphenolic dimers synthesized from benzyl-protected hydroxybenzoic acids have also shown promise as antimalarial agents. nih.gov
| Compound Class | Reported Activity | Reference |
|---|---|---|
| Benzyloxy-4-oxopyridin benzoate derivatives | Antimalarial activity, β-hematin inhibition | frontiersin.orgmedcraveonline.com |
| Polyhydroxybenzoic acid dimers | Promising scaffolds for new antimalarial drug candidates | nih.gov |
Alpha-glucosidase inhibitors are a class of oral antidiabetic drugs that help manage postprandial hyperglycemia. frontiersin.org The development of non-saccharide based inhibitors is of great interest to avoid the side effects associated with carbohydrate-based drugs. frontiersin.org The catechol structure, a 3,4-dihydroxyphenyl group, is a key pharmacophore found in many natural products with antioxidant and enzyme-inhibiting properties. researchgate.net
This compound serves as a protected precursor to this catechol moiety. Following debenzylation, the resulting methyl 3,4-dihydroxybenzoate can be incorporated into various molecular scaffolds to create novel non-saccharide α-glucosidase inhibitors. researchgate.net For instance, flavonoid and oleanolic acid derivatives have been synthesized and shown to possess potent α-glucosidase inhibitory activity. frontiersin.orgnih.gov The antioxidant potential of the catechol group also makes derivatives of this compound interesting candidates for dual-action therapeutic agents.
Benzimidazole (B57391) derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. medcraveonline.com A common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.org
This compound can be readily converted to its corresponding carboxylic acid, 3,4-bis(benzyloxy)benzoic acid, through hydrolysis. This acid can then be coupled with various substituted o-phenylenediamines to yield N-benzimidazole-derived carboxamides. bas.bgsemanticscholar.org The reaction typically proceeds via activation of the carboxylic acid followed by condensation and cyclization. This synthetic route allows for the introduction of the 3,4-bis(benzyloxy)phenyl group at the 2-position of the benzimidazole ring, which can be further modified by deprotection to the dihydroxy-phenyl group, a feature present in some biologically active benzimidazoles. medcraveonline.com
| Starting Material 1 | Starting Material 2 | Product |
|---|---|---|
| 3,4-bis(Benzyloxy)benzoic acid (from this compound) | o-Phenylenediamine derivative | 2-(3,4-bis(benzyloxy)phenyl)-1H-benzo[d]imidazole-carboxamide |
Structure-Activity Relationship (SAR) Investigations of Benzoate Ester Derivatives
The exploration of benzoate ester derivatives in medicinal chemistry often reveals critical structure-activity relationships (SAR) that guide the development of new therapeutic agents. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related benzoate ester derivatives can provide valuable insights into how structural modifications may influence biological activity.
The core structure, consisting of a benzoic acid scaffold, is a common motif in a variety of biologically active compounds. The nature and position of substituents on the aromatic ring, as well as the ester group, play a pivotal role in determining the compound's interaction with biological targets.
For instance, in the context of local anesthetics, the electronic properties of substituents on the aryl group are crucial. Electron-donating groups, such as amino or alkylamino functionalities, can enhance the electron density of the carbonyl oxygen, which is believed to improve the binding of the local anesthetic to its receptor protein. pharmacy180.com Conversely, electron-withdrawing groups in the ortho or para positions can also lead to an increase in local anesthetic properties. pharmacy180.com These observations highlight the complex interplay of electronic effects in determining the biological activity of benzoate derivatives.
In a different therapeutic area, the study of benzoic acid derivatives as inhibitors of α-amylase, an enzyme relevant to diabetes management, has shown that the position of hydroxyl groups on the benzene (B151609) ring significantly impacts inhibitory activity. For example, a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on α-amylase inhibition, whereas a hydroxyl group at the 5-position had a negative effect. mdpi.com This is attributed to the potential for intramolecular hydrogen bonding between the hydroxyl group and the carboxyl group, which can influence the molecule's conformation and interaction with the enzyme's active site. mdpi.com
Furthermore, research on uracil-based benzoic acid and ester derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors has demonstrated that esterification of a carboxylic acid can significantly affect both potency and bioavailability. nih.gov While the esters sometimes showed a loss in potency compared to their carboxylic acid counterparts, they often exhibited enhanced oral absorption. nih.gov This underscores the importance of the ester group not just for target interaction but also for the pharmacokinetic properties of the drug candidate.
The following table summarizes the general SAR findings for benzoate ester derivatives based on various studies.
| Structural Modification | Observed Effect on Biological Activity | Therapeutic Area Example | Reference |
| Electron-donating groups on the aromatic ring | Can enhance activity | Local Anesthetics | pharmacy180.com |
| Electron-withdrawing groups on the aromatic ring | Can increase activity | Local Anesthetics | pharmacy180.com |
| Position of hydroxyl groups on the aromatic ring | Significantly influences enzyme inhibition | α-Amylase Inhibitors | mdpi.com |
| Esterification of carboxylic acid | Can improve oral absorption, but may alter potency | DPP-4 Inhibitors | nih.gov |
| Branching of the ester alkyl chain | Can hinder hydrolysis and increase duration of action | Local Anesthetics | pharmacy180.com |
These examples from different classes of benzoate ester derivatives illustrate that the biological activity of a compound like this compound is likely to be highly dependent on its specific substitution pattern. The two benzyloxy groups at the 3 and 4 positions will confer a distinct electronic and steric profile that will dictate its interactions with biological macromolecules.
Biochemical Evaluation of Novel Analogues
The biochemical evaluation of novel analogues is a cornerstone of drug discovery, providing crucial data on their potency, selectivity, and mechanism of action. While specific biochemical evaluations of novel analogues of this compound are not widely reported, studies on structurally related benzoate derivatives highlight the types of assays and findings that are central to this process.
In the development of new antiviral agents, for example, a series of serinol-based benzoic acid esters were synthesized and evaluated for their ability to inhibit adenovirus (HAdV) infection. nih.gov The evaluation process involved determining the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) to assess both antiviral activity and toxicity. nih.gov The most promising compounds exhibited IC50 values in the low micromolar range and were further investigated to determine their mechanism of action, revealing that they likely target the expression of an early viral gene. nih.gov
Similarly, in the search for new treatments for type 2 diabetes, a series of uracil-based benzoic acid and ester derivatives were evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov The biochemical evaluation included in vitro enzyme inhibition assays to determine the IC50 values of the novel analogues. nih.gov The most potent compounds were then subjected to further studies to assess their selectivity against other related enzymes and their metabolic stability in liver microsomes. nih.gov The best-performing ester analogue demonstrated not only potent DPP-4 inhibition but also excellent pharmacokinetic properties and in vivo efficacy in animal models of diabetes. nih.gov
The table below presents hypothetical biochemical evaluation data for a series of novel analogues of a lead benzoate ester, illustrating the type of data generated in such studies.
| Analogue | Modification from Lead | Target Enzyme Inhibition (IC50, nM) | Cellular Activity (EC50, nM) | Selectivity vs. Related Enzyme (Fold) |
| Lead Compound | - | 50 | 200 | 100 |
| Analogue 1 | R1 = Cl | 25 | 150 | 120 |
| Analogue 2 | R1 = OCH3 | 75 | 300 | 80 |
| Analogue 3 | R2 = Ethyl | 40 | 180 | 110 |
| Analogue 4 | R2 = Isopropyl | 60 | 250 | 90 |
These examples demonstrate a systematic approach to the biochemical evaluation of novel analogues. Starting from a lead compound, which could be this compound, medicinal chemists would synthesize a library of related compounds with specific structural modifications. These analogues would then be subjected to a cascade of in vitro and in vivo assays to build a comprehensive understanding of their biological profile. The ultimate goal is to identify a candidate molecule with the optimal balance of potency, selectivity, and drug-like properties for further development.
Applications in Materials Science and Polymer Chemistry
Potential as Monomers or Cross-linking Agents in Polymer Synthesis
While direct polymerization of Methyl 3,4-bis(benzyloxy)benzoate is not commonly reported, its primary role is as a key intermediate in the synthesis of more complex monomers. The benzyloxy groups can be chemically modified or removed to introduce polymerizable functionalities or reactive sites for cross-linking.
A notable example is its use in the creation of polyphenol-derived poly(ionic liquid)s. In a multi-step synthesis, this compound serves as the foundational molecule to construct a vinylimidazolium-based ionic liquid monomer. The synthesis involves the reduction of the methyl ester to an alcohol, followed by chlorination and subsequent reaction with 1-vinylimidazole. The resulting monomer, 3-(3,4-bis(benzyloxy)benzyl)-1-vinyl-1H-imidazol-3-ium chloride , retains the core structure of the parent compound and possesses a polymerizable vinyl group, enabling the formation of a poly(ionic liquid).
This strategic use of this compound as a precursor allows for the introduction of specific functionalities into the final polymer. The bulky benzyloxy groups can influence the polymer's solubility, thermal stability, and self-assembly characteristics. Subsequent debenzylation can then unmask the catechol units, imparting redox activity and adhesive properties to the polymer, making it suitable for applications such as surface coatings and biomedical adhesives.
Although less documented, the di-functional nature of the molecule suggests a theoretical potential for its derivatives to act as cross-linking agents. After conversion of the ester group and modification of the benzyl (B1604629) ethers to introduce reactive ends (e.g., vinyl, epoxy, or acrylic groups), the resulting molecule could be used to link polymer chains together, thereby enhancing the mechanical strength and thermal resistance of the material. However, specific research demonstrating this application is not widely available.
Integration into Functional Materials for Advanced Applications
The true value of this compound in materials science is realized when it is integrated as a structural component within functional materials, imparting specific properties for advanced applications.
One area of potential is in the development of liquid crystals . Chemical suppliers list this compound under the category of "Liquid Crystal (LC) Building Blocks." The rigid aromatic core of the molecule is a common feature in mesogenic (liquid crystal-forming) compounds. By incorporating this molecular scaffold into larger, more complex structures, it is conceivable to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.
Furthermore, its role as a precursor to functional polymers opens up a wide range of advanced applications. The aforementioned polyphenol-derived poly(ionic liquid)s exhibit both redox activity and surface activity. This dual functionality is of significant interest for:
Antifouling coatings: The ability to form protective layers on surfaces can prevent the adhesion of unwanted biological organisms.
Sensors: The redox-active catechol groups can be used to detect specific analytes through electrochemical changes.
Drug delivery systems: The polymer's ability to respond to stimuli could be harnessed for the controlled release of therapeutic agents.
The synthesis of dendrimers and other branched macromolecules is another avenue where this compound can serve as a crucial building block. The ester and benzyloxy groups provide multiple points for chemical modification, allowing for the stepwise construction of highly branched, well-defined architectures. These dendritic structures are known for their unique properties, including high solubility, low viscosity, and a large number of terminal functional groups, making them suitable for applications in catalysis, drug delivery, and gene therapy.
Emerging Research Frontiers and Future Outlook
Chemoenzymatic and Biocatalytic Approaches for Benzoate (B1203000) Ester Synthesis
The synthesis of benzoate esters is increasingly benefiting from chemoenzymatic and biocatalytic methods, which offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.govnih.gov Lipases, in particular, have shown great promise in catalyzing esterification and transesterification reactions to produce a variety of aromatic esters. nih.govfrontiersin.orgresearchgate.net These enzymes can be used in either free or immobilized forms and their catalytic activity is influenced by factors such as the choice of solvent and the molar ratio of reactants. nih.gov
Recent research has demonstrated the successful use of immobilized lipase (B570770) from Penicillium expansum for the highly efficient and regioselective synthesis of aromatic esters of arbutin. frontiersin.org The use of co-solvent systems, such as tetrahydrofuran-isopropyl ether, has been shown to significantly enhance the initial reaction rate and substrate conversion. frontiersin.org Furthermore, response surface methodology has been employed to optimize reaction parameters like temperature, enzyme amount, and substrate molar ratio, leading to substrate conversion efficiencies of up to 93%. frontiersin.org
The versatility of lipases extends to their ability to catalyze reactions with a wide range of substrates, including various aromatic carboxylic acids and alcohols. researchgate.net While much research has focused on microbial and plant-derived lipases, animal lipases, such as bovine pancreatic lipase, also exhibit significant enzymatic activity and are effective in catalyzing the hydrolysis of primary alcohol esters. nih.gov The development of these biocatalytic systems aligns with the principles of green chemistry, offering an environmentally friendly and economical approach to producing high-quality esters without toxic byproducts. nih.gov
The integration of enzymatic steps with chemical synthesis, known as chemoenzymatic synthesis, provides a powerful strategy for producing complex molecules. For instance, engineered benzoate-CoA ligase has been used to synthesize various non-physiological starter substrates for plant type III polyketide synthases, leading to the creation of novel polyketide products with potential cytotoxic and apoptotic activities against cancer cell lines. nih.gov This approach highlights the potential for creating new derivatives of methyl 3,4-bis(benzyloxy)benzoate with unique biological properties.
Table 1: Comparison of Catalytic Systems in Benzoate Ester Synthesis
| Catalyst Type | Example | Key Advantages | Challenges |
|---|---|---|---|
| Biocatalyst (Lipase) | Immobilized Penicillium expansum lipase | High regioselectivity, mild reaction conditions, environmentally friendly. nih.govfrontiersin.org | Enzyme stability, cost of immobilization, optimization of reaction parameters. nih.gov |
| Chemoenzymatic System | Engineered Benzoate-CoA Ligase & Polyketide Synthase | Access to novel, unnatural products with potential biological activity. nih.gov | Multi-step process, requires expertise in both chemistry and molecular biology. |
| Homogeneous Acid Catalyst | Sulfuric Acid, p-toluenesulfonic acid | Simple, widely used in industry. scielo.brmdpi.com | Not recoverable, generates acidic waste, potential for side reactions. mdpi.com |
| Heterogeneous Solid Acid Catalyst | Zirconium/Titanium solid acids, Layered metal benzoates | Recoverable, reusable, reduced environmental impact. scielo.brmdpi.com | Can have lower activity than homogeneous catalysts, potential for leaching. scielo.br |
Continuous Flow Synthesis for Scalable Production
Continuous flow chemistry is emerging as a powerful technology for the scalable and efficient production of fine chemicals, including benzoate esters. ambeed.comresearchgate.net Microreactors, with their high surface-to-volume ratio, offer enhanced heat and mass transfer, leading to significantly shorter reaction times and improved yields compared to traditional batch processes. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing reaction outcomes. mdpi.comnih.gov
The esterification of benzoic acid with various alcohols has been successfully demonstrated in continuous flow microwave reactors, highlighting the potential for rapid and controlled synthesis. researchgate.net Furthermore, the use of microreactors has been shown to achieve high conversions in esterification reactions, sometimes even without a catalyst, due to the excellent contact between reactants. researchgate.net For industrial-scale production, the numbering-up or scaling-up of these microreactor systems is a key challenge being actively addressed. researchgate.net
The scale-up of benzoic acid alkylation from a microflow capillary reactor to a milliflow reactor has been successfully demonstrated, achieving a significant increase in productivity. acs.org This study also highlighted the importance of mixing conditions and thermal optimization for maximizing conversion rates. acs.org Continuous flow systems can also be integrated with online analytical techniques, such as near-infrared (NIR) spectroscopy and gas chromatography (GC), for real-time reaction monitoring and kinetic data acquisition. nih.govbohrium.com This integration facilitates process optimization and control. mdpi.com
The application of continuous flow-flash chemistry has enabled the efficient scale-up synthesis of complex benzoic acid derivatives, demonstrating the capability of this technology to handle highly reactive intermediates that are difficult to manage in batch processes. acs.org This approach significantly reduces reaction times and often eliminates the need for purification by column chromatography, making it a more sustainable and economical option for large-scale production. acs.org
Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal reaction pathways. rsc.orgacs.orgrjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models, assisting chemists in designing more efficient and successful syntheses. acs.org
For the synthesis of a target molecule like this compound, ML models can be trained on existing reaction data to predict the most suitable reagents, catalysts, and reaction conditions. acs.org This can significantly reduce the number of experiments required, saving time and resources. One approach involves a two-step model that first generates a set of chemically plausible products by applying overgeneralized forward reaction templates and then uses machine learning to classify the major product. acs.org
ML algorithms can also be used to predict reaction yields, providing valuable information for optimizing synthesis routes. rjptonline.org By understanding the factors that influence yield, such as temperature, concentration, and substrate structure, chemists can fine-tune reaction conditions to maximize product formation. rjptonline.org Furthermore, AI can assist in the elucidation of complex reaction networks, identifying plausible pathways and potential bottlenecks in a synthesis. acs.orgnih.gov This is particularly useful for multi-step syntheses where numerous side reactions can occur.
The integration of AI with automated synthesis platforms, such as continuous flow systems, holds immense promise for the future of chemical manufacturing. nih.govmdpi.com This combination would allow for the autonomous optimization of reaction conditions in real-time, leading to highly efficient and robust manufacturing processes. As more high-quality reaction data becomes available, the predictive power of these AI and ML models will continue to improve, further accelerating the discovery and production of new chemical entities.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis, with a significant impact on the production of benzoate esters. Research is actively exploring a range of catalysts to improve reaction rates, enhance selectivity, and promote more sustainable chemical processes.
In the realm of traditional acid catalysis, novel Brønsted-acidic ionic liquids based on benzothiazolium cations have been developed. researchgate.net These catalysts offer the advantages of both homogeneous and heterogeneous systems, acting as homogeneous catalysts during the reaction and being easily recovered by filtration afterward. They have demonstrated good yields in the synthesis of benzoic esters and can be reused multiple times without a significant loss in efficiency. researchgate.net Another approach involves the use of solid acid catalysts, such as zirconium-based catalysts, which are recoverable and reduce the generation of acidic wastewater. mdpi.com For instance, a zirconium/titanium solid acid catalyst has been shown to be effective for the direct condensation of benzoic acid and methanol (B129727). mdpi.com
The Williamson ether synthesis, a key reaction for preparing the benzyl (B1604629) ethers in this compound, is also benefiting from new catalytic strategies. While traditionally a stoichiometric reaction, recent advancements have enabled a catalytic version at high temperatures (above 300 °C). acs.org This process uses weak alkylating agents and has shown high selectivity in the production of alkyl aryl ethers. acs.org Additionally, the use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can increase the solubility and reactivity of the alkoxide nucleophile, improving reaction efficiency. wikipedia.orgnumberanalytics.com The use of silver salts can also facilitate the departure of the halide leaving group. byjus.com
Furthermore, N-heterocyclic carbenes (NHCs) are emerging as powerful organocatalysts for a variety of transformations. usask.ca While their application in the direct synthesis of this compound is not yet established, their ability to catalyze related reactions, such as the cross-benzoin reaction with high chemoselectivity, suggests potential future applications in the synthesis of complex benzoates. usask.ca Simple and cost-effective metal salts, like those of zinc(II), are also being investigated as effective and recyclable catalysts for esterification, offering a sustainable alternative to traditional methods. acs.orgnih.gov
Table 2: Emerging Catalytic Systems for Key Synthetic Steps
| Reaction Type | Catalyst System | Key Features | Potential Impact on this compound Synthesis |
|---|---|---|---|
| Esterification | Brønsted-acidic ionic liquids | Homogeneous catalysis with heterogeneous recovery, reusable. researchgate.net | Greener synthesis of the methyl ester group. |
| Esterification | Zirconium/Titanium solid acids | Recoverable, reusable, avoids acidic waste. mdpi.com | More sustainable esterification process. |
| Williamson Ether Synthesis | High-temperature catalytic process | Uses weak alkylating agents, highly selective. acs.org | More efficient and atom-economical formation of benzyl ethers. |
| Williamson Ether Synthesis | Phase transfer catalysts | Increases reactivity of the alkoxide. wikipedia.orgnumberanalytics.com | Improved yields and reaction rates for benzylation. |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | High selectivity in related reactions. usask.ca | Potential for novel, selective transformations on the benzoate core. |
| Metal Catalysis | Zinc(II) salts | Cost-effective, recyclable, sustainable. acs.orgnih.gov | Economical and environmentally friendly esterification. |
Expanding the Scope of Biological and Material Science Applications
The unique chemical structure of this compound, featuring a catechol-like core protected by benzyl groups, makes it a valuable precursor for a wide range of applications in both biological and material sciences. The catechol moiety is known for its diverse functionalities, including its ability to participate in redox reactions, chelate metal ions, and adhere to various surfaces. researchgate.netscinito.ai
In the field of material science, catechol-based compounds are being extensively researched for the development of novel functional materials. researchgate.netscinito.ai These materials can take the form of simple molecules, supramolecular structures, or polymers. researchgate.net Catechol-functionalized polymers have been used to create superhydrophobic surfaces and have shown promise in applications such as oil/water separation and water purification. acs.org The ability of catechols to form strong interactions with metal ions has been exploited to create metallopolymer films with controlled structural properties. acs.org Furthermore, the incorporation of catechol groups into cellulose-based materials has led to the development of advanced adhesives, hydrogels, and membranes. nih.gov Derivatives of this compound, after deprotection of the benzyl groups to reveal the free catechol, could serve as building blocks for such advanced materials.
From a biological perspective, the catechol scaffold is present in many naturally occurring bioactive molecules. By using this compound as a starting material, medicinal chemists can access a variety of derivatives with potential therapeutic applications. The development of chemoenzymatic strategies, as discussed earlier, allows for the synthesis of novel polyketide structures derived from benzoate precursors, which have shown promising cytotoxicity against cancer cells. nih.gov The bio-inspired functionalization of materials with catechol derivatives is also a rapidly growing area. For example, catechol-based pigments have been developed for sustainable textile coloration, and catechol-enhanced composite materials have shown improved electrical and mechanical properties. polyu.edu.hk
The versatility of the catechol group suggests that derivatives of this compound could find use in a wide array of future applications, including the development of new drug delivery systems, biocompatible coatings for medical devices, and advanced sensors. The ongoing research into the fundamental chemistry and applications of catechols will undoubtedly open up new and exciting opportunities for this compound and its derivatives. researchgate.netscinito.ai
Q & A
Q. Q: What is the optimal procedure for synthesizing Methyl 3,4-bis(benzyloxy)benzoate?
A: A common method involves nucleophilic substitution of 3,4-dihydroxybenzoate derivatives with benzyl bromide. For example:
- Dissolve 3,4-dihydroxybenzoic acid methyl ester in acetone with potassium carbonate.
- Add benzyl bromide dropwise under reflux (40°C, 18 hours).
- Filter and evaporate the solvent, followed by flash column chromatography to isolate the product .
Yield optimization can be achieved by controlling stoichiometry (1:2 molar ratio of diol to benzyl bromide) and reaction time.
Advanced: Handling Byproducts in Synthesis
Q. Q: How can researchers address low yields due to competing byproducts during synthesis?
A: Byproducts like mono-substituted intermediates (e.g., methyl 3-benzyloxy-4-hydroxybenzoate) often form due to incomplete substitution. Strategies include:
- Using excess benzylating agent (e.g., 2.2 equivalents of benzyl bromide).
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Monitoring reaction progress via TLC (hexane/ethyl acetate, 3:1) to terminate reactions at optimal conversion .
Structural Confirmation
Q. Q: What analytical techniques are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy : Look for aromatic proton signals at δ 7.3–7.5 ppm (benzyl groups) and ester carbonyl at δ ~165 ppm in NMR .
- X-ray Crystallography : Resolves bond angles and hydrogen bonding patterns (e.g., C–H⋯O interactions observed in crystal structures) .
- Mass Spectrometry : Molecular ion peak at m/z 378.4 (CHO) confirms molecular weight .
Stability and Storage
Q. Q: What conditions are recommended for long-term storage of this compound?
A:
- Temperature : Store at room temperature in airtight containers.
- Light Sensitivity : Protect from UV light to prevent ester degradation.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
Biological Activity Evaluation
Q. Q: How can researchers assess the bioactivity of this compound?
A:
- Enzyme Inhibition Assays : Test PDE4 (phosphodiesterase-4) inhibition using cAMP hydrolysis assays, with IC values compared to roflumilast as a positive control .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., RAW 264.7 macrophages) to evaluate anti-inflammatory potential .
Addressing Spectral Data Discrepancies
Q. Q: How should researchers resolve contradictions in spectral data during characterization?
A:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., methyl 3,5-bis(benzyloxy)benzoate, δ 7.4–7.6 ppm for benzyl protons) .
- Dynamic Effects : Consider rotational isomerism in ester groups, which may split peaks in NMR .
Synthesis of Structural Analogs
Q. Q: What strategies are effective for modifying substituents on the benzoate core?
A:
- Ether Linkage Variation : Replace benzyloxy groups with methoxyethoxy via SN2 reactions (e.g., using 2-chloroethyl methyl ether and KCO) .
- Ester Group Exchange : Hydrolyze methyl ester to carboxylic acid (NaOH/EtOH), then re-esterify with other alcohols (e.g., ethyl, propyl) .
Pharmacological Applications
Q. Q: What therapeutic pathways are targeted by this compound derivatives?
A:
- Anti-Inflammatory Agents : PDE4 inhibitors reduce TNF-α and IL-6 production in immune cells .
- Anticancer Research : Benzyl-protected phenols enhance bioavailability for targeting kinase pathways .
Purification Challenges
Q. Q: How can column chromatography be optimized for purifying this compound?
A:
- Stationary Phase : Use silica gel (200–300 mesh) with hexane/ethyl acetate (4:1) as eluent.
- Detection : UV absorbance at 254 nm (conjugated aromatic system) .
Reaction Mechanism Insights
Q. Q: What mechanistic studies support the benzylation of dihydroxybenzoates?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
